Soquinolol
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Overview
Description
Soquinolol is a highly potent non-subtype-selective beta-adrenergic receptor antagonist. It is devoid of any intrinsic sympathomimetic activity and has weak local anesthetic activity . The compound is known for its significant role in cardiac failure research .
Preparation Methods
The synthetic route for Soquinolol involves the reaction of 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde with appropriate reagents under controlled conditions . The industrial production methods are not explicitly detailed in the available literature, but it typically involves large-scale synthesis under stringent quality control to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Soquinolol undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Soquinolol has a wide range of scientific research applications:
Chemistry: It is used as a beta-adrenergic receptor antagonist in various chemical studies.
Biology: The compound is utilized in biological research to study its effects on beta-adrenergic receptors.
Medicine: This compound plays a crucial role in cardiac failure research due to its beta-blocking properties.
Industry: It is used in the pharmaceutical industry for the development of beta-blocking drugs.
Mechanism of Action
Soquinolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the heart rate and blood pressure, making it effective in treating conditions like cardiac failure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparison with Similar Compounds
Soquinolol is unique due to its high potency and non-subtype-selective beta-adrenergic receptor blocking activity. Similar compounds include:
Propranolol: Another beta-blocker with similar applications but different potency and selectivity.
Atenolol: A selective beta-1 blocker used for similar medical conditions.
Metoprolol: Another selective beta-1 blocker with different pharmacokinetic properties.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic profiles, making this compound a unique and valuable compound in its class .
Properties
CAS No. |
61563-18-6 |
---|---|
Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)18-9-14(21)11-22-16-6-4-5-13-10-19(12-20)8-7-15(13)16/h4-6,12,14,18,21H,7-11H2,1-3H3 |
InChI Key |
GMJHUSJLZXFFQJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCN(C2)C=O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCN(C2)C=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
61563-18-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(3-t-butylamino-2-hydroxypropoxy)-2-formyl-1,2,3,4-tetrahydroisoquinoline mucat Sertum soquinolol We 704 We-704 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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